![molecular formula C26H27N3O2 B6058439 N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)
N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide, commonly known as BMS-986177, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers. This compound belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mecanismo De Acción
The mechanism of action of BMS-986177 involves the inhibition of specific tyrosine kinases, including c-Met and Axl. These enzymes are known to be involved in the growth and spread of cancer cells, and their inhibition by BMS-986177 leads to decreased proliferation and increased apoptosis of cancer cells.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986177 is its specificity for c-Met and Axl tyrosine kinases, which makes it a promising candidate for the treatment of cancers that are driven by these enzymes. However, one limitation of this compound is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its efficacy in certain types of cancers.
Direcciones Futuras
For research on BMS-986177 include the evaluation of its efficacy in clinical trials for the treatment of various types of cancers. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound inhibits c-Met and Axl tyrosine kinases, as well as to identify potential biomarkers that could be used to predict patient response to treatment with BMS-986177. Finally, the development of more potent analogs of BMS-986177 could lead to improved efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of BMS-986177 involves a multi-step process that includes the use of various reagents and catalysts. The exact details of the synthesis method are proprietary and have not been disclosed by the manufacturer.
Aplicaciones Científicas De Investigación
BMS-986177 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
4-phenyl-N-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25(16-20-6-4-14-27-17-20)29-15-5-7-21(19-29)18-28-26(31)24-12-10-23(11-13-24)22-8-2-1-3-9-22/h1-4,6,8-14,17,21H,5,7,15-16,18-19H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKWMEIJSRCQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.